

# Multi-mycotoxin analysis methods involving T-2 Toxin-13C24

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## Compound of Interest

Compound Name: T-2 Toxin-13C24

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Application Note: High-Throughput Multi-Mycotoxin Profiling in Cereals Focus: Precision Correction of Matrix Effects using **T-2 Toxin-13C24** Isotope Dilution

## Abstract

The accurate quantification of Type A trichothecenes, specifically T-2 Toxin, in complex cereal matrices (maize, oats, wheat) is frequently compromised by severe signal suppression in Electrospray Ionization (ESI) LC-MS/MS.<sup>[1]</sup> This protocol details a robust "Dilute-and-Shoot" methodology utilizing **T-2 Toxin-13C24**—a uniformly carbon-13 labeled internal standard (ISTD)—to achieve absolute quantification.<sup>[1]</sup> Unlike deuterated standards, the 13C24 analog exhibits perfect chromatographic co-elution with the native analyte, ensuring that matrix-induced ion suppression is mathematically cancelled out.<sup>[1]</sup> This method complies with SANTE/11312/2021 validation guidelines.<sup>[1][2]</sup>

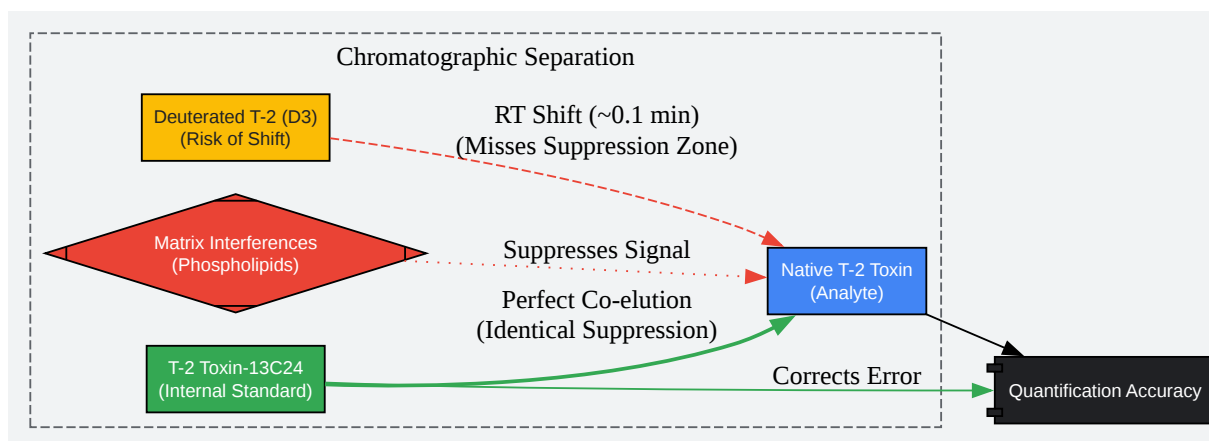
## Introduction: The "Hidden" Matrix Problem

In multi-mycotoxin analysis, T-2 Toxin is particularly susceptible to matrix effects because it elutes in a hydrophobic region where phospholipids and other co-extracted matrix components suppress ionization efficiency.<sup>[1]</sup>

- The Problem: In a "Dilute-and-Shoot" method, up to 60% of the T-2 signal can be lost due to ion suppression in maize extracts.[1] External calibration curves fail to account for this, leading to false negatives or underestimation of toxicity.[1]
- The Solution (Isotope Dilution): By spiking the sample with **T-2 Toxin-13C24** prior to injection, the mass spectrometer monitors two channels: the native toxin (Analyte) and the labeled toxin (ISTD).[1] Since they are chemically identical (except for mass), they experience the exact same suppression at the exact same time. The ratio of their signals remains constant, yielding accurate data regardless of matrix dirtiness.

## Mechanism of Action: 13C vs. Deuterium

It is critical to choose 13C over Deuterium (2H) for T-2 analysis.[1] Deuterium-carbon bonds are slightly shorter than Hydrogen-carbon bonds, which can cause a slight shift in retention time (the "Isotope Effect").[1] Even a 2-second shift can move the ISTD out of the specific suppression zone affecting the analyte, rendering the correction invalid. 13C24 T-2 Toxin has zero retention time shift.[1]



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Figure 1: Mechanism of Matrix Effect Correction. Note how the 13C24 standard perfectly overlaps with the analyte to cancel out suppression, unlike deuterated standards which may shift.

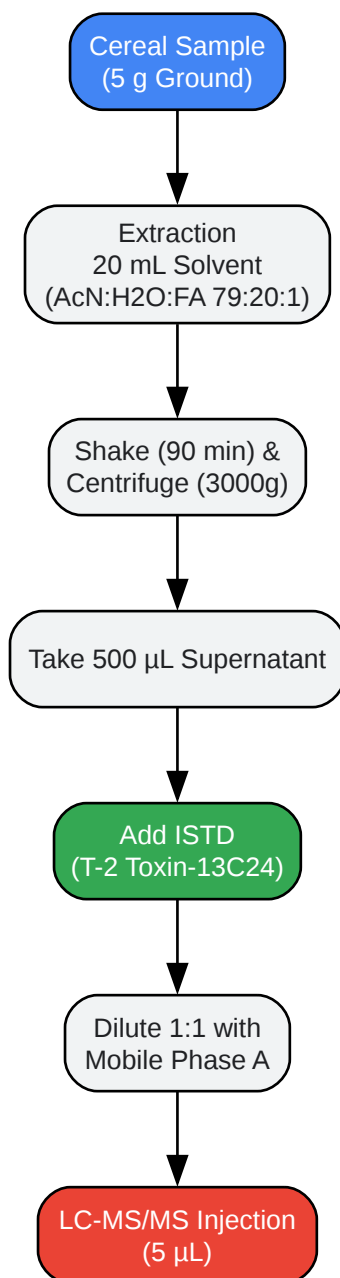
## Materials & Standards

- Native Standard: T-2 Toxin (C<sub>24</sub>H<sub>34</sub>O<sub>9</sub>), solid or solution.[1][3]
- Internal Standard: U-[<sup>13</sup>C<sub>24</sub>]-T-2 Toxin (13C<sub>24</sub>H<sub>34</sub>O<sub>9</sub>).[1][3]
  - Source: Romer Labs, Sigma-Aldrich/Merck (Supelco), or equivalent.[1]
  - Purity: >98% isotopic enrichment.[1][4]
- Solvents: LC-MS grade Acetonitrile (AcN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.[1]

## Experimental Protocol

### A. Sample Preparation (Dilute-and-Shoot)

This workflow is optimized for high throughput.[1] The ISTD is added before extraction to correct for both extraction efficiency and matrix effects (Gold Standard), or after extraction (dilution step) to correct for matrix effects only.[1] The protocol below adds it at the dilution step, which is cost-effective for routine screening.



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Figure 2: Dilute-and-Shoot Workflow.[1] The ISTD is added prior to the final dilution to normalize the injection.

Step-by-Step:

- Weighing: Weigh 5.00 g  $\pm$  0.05 g of homogenized sample (wheat/maize/oat flour) into a 50 mL centrifuge tube.

- Extraction: Add 20 mL of Extraction Solvent (Acetonitrile:Water:Formic Acid, 79:20:1 v/v/v).
- Agitation: Shake vigorously for 90 minutes on a mechanical shaker.
- Separation: Centrifuge at 3,000 x g for 5 minutes.
- Dilution & Spiking:
  - Transfer 500 µL of the supernatant to a vial.
  - Add **T-2 Toxin-13C24** solution (e.g., 20 µL of a 2.5 µg/mL working solution).[1]
  - Add 480 µL of Mobile Phase A (Water + 5mM Ammonium Formate + 0.1% FA).[1]
  - Note: This 1:1 dilution reduces solvent strength to improve peak shape.[1]
- Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber LC vial.

## B. LC-MS/MS Parameters

- Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, Waters Xevo TQ-XS).[1]
- Column: Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.[1]
- Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.[1]
- Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.[1]
  - Why Ammonium Formate? T-2 Toxin preferentially forms the Ammonium adduct which is more stable and abundant than the protonated ion

Gradient Profile:

Time (min)	% Mobile Phase B	Flow Rate (mL/min)
0.00	10	0.4
1.00	10	0.4
8.00	95	0.4
10.00	95	0.4
10.10	10	0.4

| 13.00 | 10 | 0.4 |[1]

MRM Transitions (Source: Validated against commercial standards): Note: T-2 Toxin MW = 466.[1]5. Precursor is  $[M+NH_4]^+ = 484.2$ .[1]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Type	CE (V)
T-2 Toxin (Native)	484.2	305.1	Quant	25
484.2	215.1	Qual	30	
T-2 Toxin-13C24	508.2	322.1	ISTD	25

- Derivation of ISTD Transition:

- Precursor Shift: +24 Da (24 carbons \* 1 Da).[1]

. [1]

- Product Shift: The 305 fragment is

. [1] This fragment contains 17 carbons (24 total - 5 isovaleryl - 2 acetate).[1]

- Shift = 17 \* 1 Da = +17 Da.[1]

- . [1]

## Data Analysis & Validation

### Quantification Formula

Do not use raw peak areas. Calculate the Response Ratio (RR):

[1]

Plot

against the concentration of the standards. This ratio is immune to matrix suppression because both numerator and denominator are suppressed by the same factor.

### Validation Criteria (SANTE/11312/2021)

- Retention Time: The Native T-2 peak must elute within  $\pm 0.05$  min of the T-2-13C24 peak.[1]
- Ion Ratio: The ratio of Qual/Quant ions (215/305) for the native toxin must be within  $\pm 30\%$  of the average ratio in calibration standards.
- Recovery: Apparent recovery (using external calibration) may be 40-60%.[1] Corrected recovery (using ISTD) must be 70-120%.[1]

### Troubleshooting

Issue	Probable Cause	Solution
Low Signal for ISTD	Ion Suppression is extreme.	Dilute sample further (e.g., 1:5) before injection.[1] The ratio will still hold true.
RT Shift between Native & ISTD	pH mismatch or old column.	Ensure Mobile Phase A and B have identical buffer strength (5mM).
Sodium Adducts ([M+Na] <sup>+</sup> 489)	Glassware contamination.[1]	Use plasticware; ensure Ammonium Formate is fresh to force [M+NH <sub>4</sub> ] <sup>+</sup> formation.[1]

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